HDAC6 Inhibition: 6-Methyl THβC Scaffold as a Critical Structural Component for Nanomolar Potency
The 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold is a critical structural component for achieving nanomolar inhibitory activity against Histone Deacetylase 6 (HDAC6). A study evaluating a series of THβC-based hydroxamic acids found that several analogues bearing the 6-methyl substitution exhibited IC50 values below 5 nM against the HDAC6 enzyme, with the most potent compound (14g) showing an IC50 of 15.2 nM [1]. This level of potency places these derivatives among highly selective HDAC6 inhibitors, demonstrating the scaffold's essential role in target engagement [2].
| Evidence Dimension | HDAC6 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50: < 5 nM for the most potent derivatives; 15.2 nM for compound 14g |
| Comparator Or Baseline | Class Baseline: Selective HDAC6 inhibitors typically range from 1-10 nM IC50 for the most potent compounds in the same scaffold class . |
| Quantified Difference | The 6-methyl THβC scaffold enables the creation of inhibitors with IC50 values < 5 nM, placing it within the high-potency range for this target class. |
| Conditions | In vitro enzyme assay using recombinant human HDAC6. |
Why This Matters
The 6-methyl THβC scaffold is a validated starting point for developing potent, selective HDAC6 inhibitors, a key therapeutic target in oncology and neurodegenerative diseases.
- [1] ZFIN. (n.d.). Multimechanism biological profiling of tetrahydro-β-carboline analogues as selective HDAC6 inhibitors for the treatment of Alzheimer's disease. Retrieved from https://zfin.org/ZDB-PUB-230528-3 View Source
- [2] Audia, J. E., et al. (1996). Potent, Selective Tetrahydro-β-carboline Antagonists of the Serotonin 2B (5-HT2B) Receptor. Journal of Medicinal Chemistry, 39(15), 2773-2780. DOI: 10.1021/jm960214x View Source
